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Introduction
The functionalization of gold surfaces with carboxylated poly(ethylene glycol) (PEG-COOH) is a

critical technique in biotechnology and medicine. This surface modification strategy offers a

versatile platform for the covalent immobilization of biomolecules, such as proteins, antibodies,

and peptides, while simultaneously resisting non-specific protein adsorption and enhancing

biocompatibility.[1] The thiol group at one end of the PEG molecule forms a stable self-

assembled monolayer (SAM) on the gold surface, while the terminal carboxyl group provides a

reactive site for subsequent bioconjugation.[2] This document provides detailed protocols for

the functionalization of gold surfaces with carboxylated PEG and subsequent biomolecule

immobilization, along with data on the characterization and application of these surfaces.

Principle of Functionalization
The functionalization process occurs in two primary stages:

Self-Assembled Monolayer (SAM) Formation: Thiolated PEG-COOH molecules

spontaneously assemble on a clean gold surface. The strong affinity between sulfur and gold

results in the formation of a dense, well-ordered monolayer.[2] This PEG layer acts as a
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spacer, extending the functional carboxyl groups away from the surface and minimizing

steric hindrance for subsequent biomolecule interactions.[3]

Biomolecule Conjugation via EDC/NHS Chemistry: The terminal carboxyl groups of the PEG

layer are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group to form an unstable O-

acylisourea intermediate.[4][6] NHS reacts with this intermediate to form a more stable NHS

ester, which then readily reacts with primary amine groups on the target biomolecule to form

a stable amide bond.[4][6]

Experimental Protocols
Materials and Reagents

Gold-coated substrates (e.g., glass slides, silicon wafers, or gold nanoparticles)

Thiol-PEG-Carboxyl (HS-PEG-COOH) of desired molecular weight

Ethanol (absolute)

Deionized (DI) water (18.2 MΩ·cm)

Phosphate-buffered saline (PBS), pH 7.4

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Activation buffer (e.g., 0.1 M MES, pH 6.0)

Biomolecule for conjugation (e.g., antibody, protein) in a suitable buffer (e.g., PBS)

Quenching/Blocking buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS)

Protocol 1: Functionalization of a Planar Gold Surface
Gold Surface Cleaning:
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Thoroughly clean the gold substrate by sonicating in acetone, followed by isopropanol,

and finally DI water for 15 minutes each.

Dry the substrate under a stream of nitrogen gas.

Immediately before use, treat the substrate with oxygen plasma or a piranha solution (a

3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha

solution is extremely corrosive and reactive) to remove any organic contaminants. Rinse

extensively with DI water and dry with nitrogen.

Formation of HS-PEG-COOH Self-Assembled Monolayer (SAM):

Prepare a 0.5 mM solution of HS-PEG-COOH in absolute ethanol.

Immerse the clean, dry gold substrate in the HS-PEG-COOH solution.

Incubate for at least 24 hours at room temperature in a sealed container to allow for the

formation of a well-ordered SAM.[6]

After incubation, remove the substrate and rinse thoroughly with ethanol, followed by DI

water to remove any non-covalently bound PEG molecules.

Dry the functionalized surface under a stream of nitrogen.

Activation of Carboxyl Groups:

Prepare a fresh solution of 5.0 mM EDC and 5.0 mM NHS in activation buffer (e.g., 0.1 M

MES, pH 6.0).[6]

Immerse the HS-PEG-COOH functionalized substrate in the EDC/NHS solution.

Incubate for 15-30 minutes at room temperature with gentle agitation.[6]

After activation, rinse the substrate with the activation buffer to remove excess EDC and

NHS.

Covalent Immobilization of Biomolecules:
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Immediately immerse the activated substrate in a solution of the target biomolecule (e.g.,

0.1 - 1 mg/mL in PBS, pH 7.4).

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

The primary amine groups on the biomolecule will react with the NHS esters on the

surface to form stable amide bonds.

Quenching and Blocking:

After biomolecule immobilization, rinse the substrate with PBS to remove any unbound

molecules.

To deactivate any remaining NHS esters, immerse the substrate in a quenching/blocking

buffer (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.

For applications where minimizing non-specific binding is critical, a subsequent blocking

step with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes can be

performed.

Rinse the final surface with PBS and store it in a hydrated state at 4°C until use.

Protocol 2: Functionalization of Gold Nanoparticles
(AuNPs)

Synthesis and Purification of AuNPs:

Synthesize AuNPs using a standard method such as the Turkevich method, which

involves the reduction of chloroauric acid with sodium citrate.[3][7] This results in citrate-

capped AuNPs.[3]

Characterize the size and concentration of the synthesized AuNPs using UV-Vis

spectroscopy and Transmission Electron Microscopy (TEM).[3]

PEGylation of AuNPs:

To a solution of citrate-capped AuNPs, add an excess of HS-PEG-COOH solution.[8]
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Allow the mixture to react for several hours to overnight at room temperature with gentle

stirring to facilitate the ligand exchange reaction, where the thiol group displaces the

citrate ions on the AuNP surface.[9]

Purify the PEGylated AuNPs by centrifugation to remove excess, unbound HS-PEG-

COOH. Resuspend the pellet in a suitable buffer (e.g., DI water or PBS). Repeat the

centrifugation and resuspension steps at least three times.[3]

Activation and Bioconjugation:

Resuspend the purified carboxylated PEG-AuNPs in the activation buffer.

Add a freshly prepared solution of EDC and NHS to the AuNP suspension. The final

concentrations will need to be optimized but can start in the millimolar range.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Centrifuge the activated AuNPs to remove excess EDC and NHS, and resuspend the

pellet in a suitable conjugation buffer (e.g., PBS, pH 7.4).

Add the biomolecule of interest to the activated AuNP suspension and incubate for 1-2

hours at room temperature or overnight at 4°C.

Quenching and Final Purification:

Quench the reaction by adding a quenching buffer.

Purify the final bioconjugated AuNPs by centrifugation to remove unreacted biomolecules

and quenching agents. Resuspend the final product in a storage buffer (e.g., PBS with a

preservative like sodium azide).

Characterization of Functionalized Surfaces
Proper characterization at each step is crucial to ensure successful functionalization.
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Characterization Technique Purpose Expected Outcome

UV-Vis Spectroscopy
To monitor the synthesis and

stability of AuNPs.

A characteristic surface

plasmon resonance (SPR)

peak around 520 nm for

spherical AuNPs.[10] A shift in

the SPR peak can indicate

aggregation or changes in the

surface environment.

Dynamic Light Scattering

(DLS)

To measure the hydrodynamic

diameter of AuNPs.

An increase in hydrodynamic

diameter after PEGylation and

bioconjugation, confirming the

addition of layers to the

nanoparticle surface.[7][8]

Zeta Potential
To determine the surface

charge of AuNPs.

A shift in zeta potential upon

each functionalization step.

For instance, citrate-capped

AuNPs are highly negative,

which becomes less negative

after PEG-COOH

functionalization.[8]

X-ray Photoelectron

Spectroscopy (XPS)

To determine the elemental

composition and chemical

states of the surface.

The appearance of S 2p peaks

confirms the presence of the

thiol linker on the gold surface.

Changes in the C 1s and O 1s

spectra can confirm the

presence of the PEG and

carboxyl groups.

Transmission Electron

Microscopy (TEM)

To visualize the size, shape,

and dispersion of AuNPs.

Provides information on the

morphology of the

nanoparticles and can show if

aggregation has occurred.[3]

Fourier-Transform Infrared

Spectroscopy (FTIR)

To identify functional groups on

the surface.

Can confirm the presence of

the carboxyl groups and the
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amide bond formation after

bioconjugation.[10]

Data Presentation
Table 1: Effect of PEGylation on Protein Adsorption on Gold Nanoparticles

Surface Modification Protein

Binding Capacity

(molecules per

AuNP)

Time to Reach

Maximum Binding

(hours)

Bare AuNPs Glutathione (GSH) 1430 ± 90 < 1

AuNP-PEG-30K Glutathione (GSH) 123 ± 2 5 - 20

Bare AuNPs GB3 protein 177 ± 20 < 1

AuNP-PEG-30K GB3 protein 41 ± 4 5 - 20

Bare AuNPs
Bovine Serum

Albumin (BSA)
30 ± 10 < 1

AuNP-PEG-30K
Bovine Serum

Albumin (BSA)
26 ± 2 5 - 20

Data adapted from a study on protein adsorption to PEGylated AuNPs.[8]

Table 2: Influence of Nanoparticle Size and Surface Chemistry on Protein Adsorption

Nanoparticle Size Surface Chemistry Relative Protein Adsorption

Smaller Carboxyl-modified Lower

Bigger Carboxyl-modified Higher

Smaller Amino-modified Lower

Bigger Amino-modified Higher
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This table summarizes findings that larger nanoparticles and amino-modified surfaces lead to

higher protein adsorption compared to smaller and carboxyl- or methoxy-modified surfaces.[11]

[12]

Applications in Research and Drug Development
Targeted Drug Delivery: Functionalized gold nanoparticles can be conjugated with targeting

ligands (e.g., antibodies) to specifically deliver therapeutic agents to cancer cells.[4][13]

Biosensors: The specific immobilization of antibodies or enzymes on gold surfaces is

fundamental for the development of highly sensitive and selective biosensors.[14]

In Vivo Imaging: PEGylation increases the circulation time of gold nanoparticles in the

bloodstream, making them suitable as contrast agents for various imaging modalities.[1]

Cell Adhesion Studies: Surfaces can be patterned with specific biomolecules, such as RGD

peptides, to study cell adhesion, migration, and signaling.[15][16] PEG is often used on

surrounding areas to prevent non-specific cell attachment.[15]

Protein Corona Studies: Understanding how different PEG coatings affect the adsorption of

proteins in biological fluids is crucial for the in vivo fate of nanoparticles.[11][12]
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Caption: Experimental workflow for the functionalization of a gold surface.
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Caption: EDC/NHS coupling chemistry for amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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